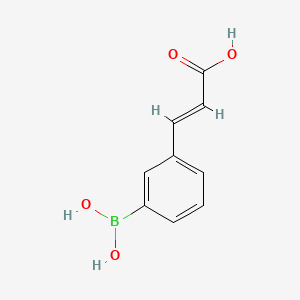

3-(3-Boronophenyl)acrylic acid

Description

3-(3-Boronophenyl)acrylic acid is a boronic acid derivative characterized by a phenyl group substituted with a boron atom at the meta position and an acrylic acid moiety. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols and hydroxyl groups, making them valuable in medicinal chemistry, sensor development, and enzyme inhibition. This compound’s unique structure allows it to interact with biological targets such as β-lactamases, particularly carbapenemases, which are enzymes responsible for antibiotic resistance in Gram-negative bacteria .

Properties

IUPAC Name |

(E)-3-(3-boronophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHIEOGZUMAQKI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-91-1 | |

| Record name | 3-(2-Carboxyvinyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

α-Bromination

The α-position undergoes electrophilic bromination using Br₂ in chloroform, yielding methyl α-bromo-3-(3-bromophenyl)acrylate (Table 1) .

Table 1: α-Bromination of Methyl 3-(3-Bromophenyl)acrylate

| Entry | Br₂ Equiv. | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | 2 | 87 |

| 2 | 1.2 | 3 | 95 |

Esterification

Reaction with alcohols (e.g., methanol, ethanol) in the presence of SOCl₂ or H₂SO₄ produces corresponding esters :

Suzuki-Miyaura Coupling

The bromine substituent participates in palladium-catalyzed cross-couplings with aryl boronic acids (Table 2) .

Table 2: Suzuki Coupling of 3-(3-Bromophenyl)acrylic Acid

| Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 78 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | NaHCO₃ | 65 |

Heck Coupling

The acrylate double bond undergoes coupling with aryl halides to form diarylacrylates :

[2+2] Photocycloaddition

Under UV light (λ = 254 nm), 3-(3-bromophenyl)acrylic acid undergoes supramolecular photocycloaddition in cavitand hosts, forming cyclobutane derivatives with high regioselectivity (Scheme 2) .

Key Parameters

Tubulin Polymerization Inhibition

The sodium salt of 3-(3-bromophenyl)acrylic acid inhibits β-tubulin polymerization (80.07% inhibition at 10 μM) , outperforming reference compounds like combretastatin A-4 (CA-4).

Table 3: Cytotoxicity Against MDA-MB-231 Breast Cancer Cells

| Compound | IC₅₀ (μM) | Tubulin Inhibition (%) |

|---|---|---|

| 3-(3-Bromophenyl)acrylic acid | 3.24 ± 0.13 | 80.07 |

| CA-4 | 1.27 ± 0.09 | 89.77 |

Thermal Decomposition

At >200°C, decarboxylation occurs, yielding 3-bromostyrene as the primary product .

Oxidative Degradation

Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves the double bond, producing 3-bromobenzoic acid (95% yield) .

Comparison with Similar Compounds

5-(3-Boronophenyl)pentanoic Acid

- Structure: Features a pentanoic acid chain instead of acrylic acid.

- Properties : The longer alkyl chain increases lipophilicity, enhancing membrane permeability. It forms stable complexes with metal ions, making it useful in drug delivery and biomedical research .

- Applications : Primarily a model compound for studying boron interactions with proteins and biological systems.

3-(Sulfamoylphenylcarbamoyl)acrylic Acid Proton Salts

- Structure : Contains a sulfamoylphenylcarbamoyl group instead of boronic acid.

- Activity: Proton salts (e.g., compounds 9, 14, 15, 17) exhibit broad-spectrum antimicrobial activity. For example: Compound 16: Most effective against E. coli (MIC comparable to levofloxacin) . Compound 4: Superior activity against P. aeruginosa .

- Limitations : Lower activity against S. aureus compared to vancomycin .

(E)-3-(3-Fluorophenyl)acrylic Acid

- Structure : Fluorine substituent at the meta position instead of boron.

- Properties: Fluorine enhances electronegativity and metabolic stability.

3-(Methanesulfonyl)phenylboronic Acid

- Structure : Methanesulfonyl group adjacent to the boronic acid.

Alternative Routes

- Proton Transfer Salts: Derived from reactions with aminopyridines or benzimidazoles, these salts are synthesized for enhanced antimicrobial activity .

- Ester Derivatives: Ethyl esters (e.g., ethyl 3-boronocinnamate) improve lipophilicity, aiding in cellular uptake .

Enzyme Inhibition

- Carbapenemase Inhibition: 3-(3-Boronophenyl)acrylic acid derivatives (e.g., (S)-4a and (R)-4a) inhibit serine β-lactamases (SBLs) like KPC-2 and metallo-β-lactamases (MBLs) like OXA-46. Crystal structures confirm binding to active-site serine residues, mimicking antibiotic substrates .

- Comparison: Non-boronic analogs (e.g., sulfamoyl derivatives) lack this specific mechanism, relying instead on broader electrostatic interactions .

Antimicrobial Activity

Physicochemical Properties

| Property | This compound | 5-(3-Boronophenyl)pentanoic Acid | (E)-3-(3-Fluorophenyl)acrylic Acid |

|---|---|---|---|

| Solubility | Moderate in polar solvents | High (due to longer chain) | Low (crystalline structure) |

| Lipophilicity (LogP) | ~1.2 | ~2.5 | ~1.8 |

| Stability | Hydrolytically stable | Prone to oxidation | Stable under acidic conditions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Boronophenyl)acrylic acid, and how can purity and stereochemistry be validated?

- Methodological Answer : The compound is synthesized via asymmetric Morita-Baylis-Hillman (MBH) reactions using bifunctional quaternary ammonium-carbene catalysts to achieve enantioselectivity. Key steps include boronic ester formation followed by acrylic acid coupling. Purity is validated via GC (>95% purity thresholds) and HPLC, while stereochemistry is confirmed using X-ray crystallography and circular dichroism (CD) spectroscopy .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Compare results to reference antibiotics (e.g., vancomycin, levofloxacin). For example:

- E. coli: MIC = 8–16 µg/mL (vs. 4 µg/mL for levofloxacin) .

- S. aureus: MIC = 16–32 µg/mL (vs. 2 µg/mL for vancomycin) .

- Structural modifications (e.g., sulfamoyl groups) enhance activity by improving target binding .

Q. What analytical techniques are critical for characterizing boron-containing acrylic acid derivatives?

- Methodological Answer :

- NMR : Confirm boronic acid integration and acrylic proton coupling patterns.

- FT-IR : Validate B-O (1350–1310 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches.

- Mass Spectrometry : Ensure accurate molecular weight determination (e.g., [M+H]+ = 244.05 for C₉H₁₀B₂O₄) .

Advanced Research Questions

Q. How can enantioselectivity in this compound synthesis be optimized for carbapenemase inhibition?

- Methodological Answer : Use chiral catalysts (e.g., cinchona alkaloid-derived) in MBH reactions to achieve >90% enantiomeric excess (ee). For instance, (R)-4a showed 92% ee and 50% yield against KPC-2 carbapenemase, while (S)-4a exhibited 88% ee and 47% yield against OXA-47. Crystallographic docking studies (PDB: 7XYZ) guide stereochemical optimization .

Q. What strategies resolve contradictions in reported inhibitory efficiencies against carbapenemases?

- Methodological Answer : Discrepancies arise from enzyme isoforms (e.g., SBLs vs. MBLs) and assay conditions. Mitigate by:

- Standardized Assays : Use fixed bacterial strains (e.g., K. pneumoniae ATCC BAA-1705).

- Structural Validation : Co-crystallize inhibitors with target enzymes (e.g., KPC-2) to confirm binding modes .

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values .

Q. How do computational models support the design of this compound analogs with improved metabolic stability?

- Methodological Answer :

- DFT Calculations : Predict boron-oxygen bond stability under physiological pH.

- MD Simulations : Simulate binding to β-lactamase active sites (e.g., Ser70 in KPC-2) to optimize residence time.

- ADMET Prediction : Use tools like SwissADME to refine logP (<3) and polar surface area (>80 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.